4-hydroxy-2,5-dimethylphenyl thiocyanate
Description
4-Hydroxy-2,5-dimethylphenyl thiocyanate (systematic name: this compound) is a thiocyanate derivative characterized by a phenolic hydroxy group (-OH) and two methyl (-CH₃) substituents on the aromatic ring. Thiocyanates generally exhibit versatile reactivity due to the ambidentate thiocyanate (-SCN) group, which can participate in nucleophilic substitutions, coordination chemistry, and biological interactions . The hydroxy and methyl groups in this compound likely influence its solubility, stability, and reactivity compared to similar derivatives.
Properties
Molecular Formula |
C9H9NOS |
|---|---|
Molecular Weight |
179.24 g/mol |
IUPAC Name |
(4-hydroxy-2,5-dimethylphenyl) thiocyanate |
InChI |
InChI=1S/C9H9NOS/c1-6-4-9(12-5-10)7(2)3-8(6)11/h3-4,11H,1-2H3 |
InChI Key |
BUZNFXSCYITJEF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1SC#N)C)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-hydroxy-2,5-dimethylphenyl thiocyanate typically involves the thiocyanation of 2,5-dimethylphenol. One common method includes the reaction of 2,5-dimethylphenol with thiocyanogen (SCN)_2 in the presence of an acid catalyst. The reaction is carried out under controlled temperature conditions to ensure the selective formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale thiocyanation processes using continuous flow reactors. These reactors allow for precise control over reaction parameters such as temperature, pressure, and reactant concentrations, leading to high yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
4-hydroxy-2,5-dimethylphenyl thiocyanate undergoes various chemical reactions, including:
Oxidation: The thiocyanate group can be oxidized to form sulfonyl derivatives.
Reduction: Reduction of the thiocyanate group can yield thiol derivatives.
Substitution: The phenolic hydroxyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H_2O_2) and potassium permanganate (KMnO_4).
Reduction: Reducing agents such as sodium borohydride (NaBH_4) are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed under basic conditions.
Major Products Formed
Oxidation: Sulfonyl derivatives.
Reduction: Thiol derivatives.
Substitution: Alkylated or acylated phenol derivatives.
Scientific Research Applications
4-hydroxy-2,5-dimethylphenyl thiocyanate has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential antimicrobial properties.
Medicine: Explored for its role in drug development due to its unique functional groups.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-hydroxy-2,5-dimethylphenyl thiocyanate involves its interaction with biological molecules through its thiocyanate and phenolic groups. These interactions can lead to the inhibition of microbial growth or modulation of biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Structural and Physicochemical Properties
Key structural analogs and their properties are summarized below:
Key Observations :
- Steric Effects : The 2,5-dimethyl substitution introduces steric hindrance, which may reduce reactivity in electrophilic substitution reactions compared to less hindered analogs .
- Thermal Stability : Melting points of related thiocyanates (e.g., 250–325°C for compounds in –5) suggest moderate thermal stability, likely influenced by hydrogen bonding from -OH or -NH₂ groups .
Reactivity and Functional Group Influence
- Hydroxy Group (-OH): The phenolic -OH group can participate in hydrogen bonding and acid-base reactions. This contrasts with amino (-NH₂) and dimethylamino (-N(CH₃)₂) groups, which are basic and can form coordination complexes with metal ions .
- Thiocyanate Group (-SCN) : The ambidentate -SCN group can act as a nucleophile (via sulfur or nitrogen). Electron-donating substituents (e.g., -OH, -NH₂) may enhance nucleophilicity at the sulfur atom, favoring reactions with electrophiles .
Research Findings and Data Gaps
- Synthetic Routes: Analogous compounds in –5 were synthesized via reactions of thiocarboxanilides with hydrazonoyl halides, yielding 60–70% efficiency. Similar methods may apply to the target compound .
- Spectroscopic Data : IR and NMR spectra of analogs (e.g., carbonyl stretches at 1633–1674 cm⁻¹) provide benchmarks for characterizing the target compound’s structure .
- Data Gaps : Direct studies on this compound are absent in the evidence. Further research is needed to confirm its melting point, solubility, and biological activity.
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